Hydroxylamine-O-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
amino hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBABKTKYNPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883542 | |
| Record name | Sulfuric acid, monoazanyl ester | |
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Molecular Weight |
113.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic powder; [Aldrich MSDS] White hygroscopic solid; [Alfa Aesar MSDS] | |
| Record name | Hydroxylamine-O-sulfonic acid | |
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CAS No. |
2950-43-8 | |
| Record name | Hydroxylamine-O-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2950-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxylamine-O-sulfonic acid | |
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| Record name | Sulfuric acid, monoazanyl ester | |
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| Record name | Sulfuric acid, monoazanyl ester | |
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| Record name | Hydroxylamine-O-sulphonic acid | |
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Ii. Advanced Synthetic Methodologies for Hydroxylamine O Sulfonic Acid
Industrial and Laboratory Scale Preparation Routes
The synthesis of Hydroxylamine-O-sulfonic acid for both large-scale industrial production and smaller-scale laboratory use primarily relies on the sulfonation of hydroxylamine (B1172632) or its derivatives. The most common methods involve the use of powerful sulfonating agents like oleum (B3057394) (fuming sulfuric acid) and chlorosulfonic acid. wikipedia.org
Sulfonation of Hydroxylamine Derivatives with Oleum and Chlorosulfonic Acid
(NH₃OH)₂SO₄ + 2SO₃ → 2H₂NOSO₃H + H₂SO₄ wikipedia.org
Another widely used method is the sulfonation of hydroxylamine with chlorosulfonic acid. wikipedia.orgorgsyn.org This procedure, first reported in 1925, involves the dropwise addition of chlorosulfonic acid to finely powdered hydroxylamine sulfate (B86663) with vigorous stirring. orgsyn.org A patent describes a process where hydroxylammonium sulfate is reacted with chlorosulfonic acid, noting that this method can be disadvantageous due to the higher cost of chlorosulfonic acid and the formation of hydrogen chloride as a byproduct. google.com
Optimization of Reaction Conditions for Purity and Yield
Achieving high purity and yield of HOSA requires careful control of reaction parameters. Key factors include temperature, reaction time, and the ratio of reactants.
In a laboratory procedure using chlorosulfonic acid, the reaction mixture is heated in an oil bath at 100°C for a short period after the initial addition. orgsyn.org An industrial process involving hydroxylammonium sulfate and oleum specifies maintaining the temperature at about 110°C and continuing to stir for an hour after the reactants have been added. google.com Another patented process details reacting hydroxylamine or a hydroxylammonium salt with oleum/sulfuric acid or chlorosulfonic acid/sulfuric acid at temperatures between 90°C and 130°C, followed by a stirring period of 2 to 24 hours at the same temperature. google.com
A study on the synthesis of N-aminopiperidine using HOSA highlighted that achieving high yields (over 90%) necessitated non-stoichiometric conditions. scirp.org While this pertains to a downstream application, it underscores the importance of optimizing reactant ratios in HOSA-involved reactions. The table below summarizes key parameters from various synthetic protocols.
Table 1: Reaction Condition Optimization for HOSA Synthesis
| Parameter | Oleum Method | Chlorosulfonic Acid Method |
|---|---|---|
| Reactants | Hydroxylammonium sulfate, Oleum google.com | Hydroxylamine sulfate, Chlorosulfonic acid orgsyn.org |
| Temperature | ~110°C google.com | Post-addition heating to 100°C orgsyn.org |
| Reaction Time | 1 hour post-addition google.com | 5 minutes in oil bath orgsyn.org |
| Key Observation | Excess sulfuric acid is removed by centrifuging. google.com | Vigorous stirring is crucial during addition. orgsyn.org |
Crystallization and Storage Considerations for Enhanced Stability
Proper crystallization and storage are critical for maintaining the stability and purity of HOSA. The compound is hygroscopic and can decompose, particularly in aqueous solutions at temperatures above 25°C. sci-hub.se
After synthesis, the crude HOSA is often purified. One method involves washing the product with glacial acetic acid to yield a highly pure acid. google.com Another approach describes precipitating the product from the reaction mixture using ice-cold anhydrous ether, followed by multiple ether washes to remove residual sulfuric acid. A patented process for preparing crystalline HOSA involves a controlled cooling of the reaction mixture to a temperature between 10°C and 40°C over a period of 1 to 12 hours to facilitate crystallization. google.com
For storage, it is recommended to keep HOSA in tightly sealed bottles in a refrigerator. orgsyn.org The purity of HOSA can be verified through iodometric titration. wikipedia.orgorgsyn.orgorgsyn.org
Emerging Green Chemistry Approaches in HOSA Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing HOSA. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Solvent-Free and Mild Condition Methodologies
Research has shown the potential for conducting reactions involving HOSA under solvent-free and mild conditions. For instance, HOSA has been used as a catalyst for the synthesis of 1,8-dioxo-octahydroxanthenes in a solvent-free system, highlighting its stability and utility under green conditions. sid.irorgchemres.org While this is an application of HOSA, it points towards the feasibility of designing its synthesis to be more environmentally friendly.
A zinc(II)-catalyzed Beckmann rearrangement using HOSA as the nitrogen source proceeds efficiently in water, an environmentally benign solvent. organic-chemistry.org This demonstrates that reactions with HOSA can be adapted to aqueous media, reducing the reliance on volatile organic solvents.
Development of Task-Specific Catalysts for HOSA Production
The development of specialized catalysts is a key area in green chemistry. In the context of HOSA's applications, it has been demonstrated to act as a task-specific catalyst with a dual role in certain reactions. sid.ir This dual functionality as both a nucleophile and an electrophile makes it a versatile reagent. researchgate.netresearcher.life
Recent research has focused on using catalysts to enhance reactions where HOSA is a key reagent. For example, a rhodium catalyst has been employed for the direct synthesis of N-H and N-alkyl aziridines from unactivated olefins using HOSA. acs.org Similarly, rhodium(III) catalysts have been used for the synthesis of isoquinolines from aromatic ketones and alkynes with HOSA. researchgate.net While these examples showcase catalytic applications of HOSA, the principles can inform the development of catalysts for its production, aiming for milder conditions and higher efficiency. A study reported the use of a rhodium catalyst for the intramolecular C–H arene amination, where the N-O bond of a hydroxylamine-derived compound is cleaved. rsc.org
Iii. Mechanistic Investigations of Hosa Mediated Transformations
Detailed Reaction Mechanisms of Amination Reactions
The amination reactions mediated by HOSA are characterized by the reagent's ability to act as an electrophilic aminating agent. nih.gov This reactivity stems from the N-O bond, which can be cleaved to generate a reactive nitrogen species. The specific mechanism, however, is highly dependent on the substrate and reaction conditions.
HOSA is widely used for the amination of nitrogen-containing compounds, leading to the formation of N-N bonds. researchgate.net The mechanism generally involves the nucleophilic attack of the substrate's nitrogen atom on the electrophilic nitrogen of HOSA.
The synthesis of hydrazines and their corresponding salts from primary and tertiary amines, respectively, is a fundamental application of HOSA. The reaction with a tertiary amine results in a trisubstituted hydrazinium (B103819) salt. wikipedia.org A proposed method for synthesizing hydrazines involves reacting an excess of the corresponding amine with HOSA in an aqueous medium. google.comwipo.int This process forms the hydrazine (B178648) and an amino sulfate (B86663) byproduct. google.comwipo.int The amino sulfate is subsequently neutralized. google.comwipo.int
The reaction between chloramine (B81541) and primary amines is known to produce alkylhydrazines. psu.edu HOSA reacts similarly with amines to yield comparable products and is often preferred for laboratory-scale synthesis due to its ease of handling. psu.edu Both chloramine and HOSA function as electrophilic reagents in these transformations. psu.edu
HOSA is an effective reagent for the N-amination of a wide array of nitrogen heterocycles. sci-hub.sentu.ac.uk This includes, but is not limited to, pyridine (B92270), quinoline, and tetrazole. sci-hub.sentu.ac.ukchemrxiv.org The reaction with pyridine yields the 1-aminopyridinium salt. wikipedia.org
The general mechanism involves the heterocyclic nitrogen atom acting as a nucleophile, attacking the electrophilic nitrogen of HOSA. ntu.ac.uk For instance, the amination of 1H-benzotriazole with HOSA results in a mixture of 1-aminobenzotriazole (B112013) and 2-aminobenzotriazole (B159556). wikipedia.org In the case of tetrazoles, using a specific molar ratio of HOSA to the tetrazole can help minimize over-amination.
The following table summarizes the amination of various nitrogen heterocycles with HOSA:
| Heterocycle | Product | Reference(s) |
| Pyridine | 1-Aminopyridinium salt | wikipedia.org |
| Quinoline | N-Aminoquinolinium salt | ntu.ac.ukchemrxiv.org |
| Tetrazole | N-Aminotetrazole | ntu.ac.uk |
| 1H-Benzotriazole | 1-Aminobenzotriazole and 2-Aminobenzotriazole | wikipedia.org |
| Indole | 1-Aminoindole | ntu.ac.uk |
| Benzimidazole (B57391) | 1,2-Diaminobenzimidazole | ntu.ac.uk |
HOSA can also be employed to form C-N bonds, aminating various carbon-based substrates. The mechanisms for these transformations are diverse and can involve radical intermediates or concerted pathways.
The synthesis of aziridines from alkenes is a significant transformation, and HOSA has emerged as a valuable aminating agent in this context. researchgate.net A rhodium(II)-catalyzed direct and stereospecific N-H and N-alkyl aziridination of unactivated olefins uses HOSA as an inexpensive and readily available nitrogen source. researchgate.netnih.govnih.govresearchgate.net This method is notable for its operational simplicity, scalability, and tolerance to oxygen and moisture. researchgate.netresearchgate.net
The proposed mechanism for the Rh(II)-catalyzed reaction is believed to be similar to that of other aminating agents. nih.gov It likely involves the formation of a rhodium-nitrenoid intermediate through the coordination of HOSA's amino group to the rhodium catalyst, followed by the loss of the sulfate anion. nih.govresearchgate.net The higher reaction rate observed with HOSA compared to other reagents is attributed to the faster dissociation of the sulfate anion. nih.govresearchgate.net
In a metal-free approach, the combination of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and a base like pyridine or piperidine (B6355638) has been found to be crucial for achieving high yields in the aziridination of unactivated alkenes with HOSA. chemrxiv.org The proposed mechanism suggests that the N-O bond of HOSA is cleaved with the assistance of hydrogen bonding to form an electrophilically active intermediate. chemrxiv.org This intermediate then undergoes a concerted addition to the alkene to form a transient species that subsequently releases the aziridine (B145994) product. chemrxiv.org
The following table presents data on the aziridination of various olefins using HOSA:
| Olefin | Catalyst/Conditions | Product | Yield | Reference(s) |
| (Z)-Cyclooctene | Rh2(esp)2, Pyridine, HFIP | 1-Azabicyclo[6.1.0]nonane | 86% | chemrxiv.org |
| Styrene | Rh2(esp)2, Pyridine, HFIP | 2-Phenylaziridine | 72% | nih.gov |
| 1-Octene | Rh2(esp)2, Pyridine, HFIP | 2-Hexylaziridine | 65% | nih.gov |
HOSA is capable of aminating aliphatic, aromatic, and heteroaromatic C-H bonds under various conditions. ntu.ac.uk
For aliphatic C-H bonds, one successful method involves the lithiation of a carboxylic acid followed by treatment with HOSA to produce α-amino acids. sci-hub.sentu.ac.uk
Direct amination of aromatic systems using HOSA has been achieved through two primary methods, although yields can be modest. ntu.ac.uksigmaaldrich.com One approach utilizes aluminum chloride as a catalyst. sci-hub.sesigmaaldrich.com Another method involves a homolytic amination where a protonated amino radical is generated from HOSA using an iron(II) salt. sci-hub.se Research indicates that these reactions proceed via an electrophilic substitution mechanism involving a highly active aminating species. researchgate.net For instance, toluene (B28343) can be aminated in the presence of aluminum chloride to yield a mixture of toluidine isomers. researchgate.net
Recent advancements have described an iron-catalyzed direct C-H amination of arenes to produce primary anilines, using arenes as the limiting reagent. researchgate.net This method is noted for its operational simplicity and tolerance of a wide range of arenes. researchgate.net
Site-selective C(sp²)–C(sp³) cleavage of benzylic and allylic alcohols using HOSA and triethylamine (B128534) has been reported as a one-pot method to synthesize anilines and nitriles. rsc.org The proposed mechanism for benzylic alcohols involves the formation of a hydroxylamine-O-sulfonate intermediate, which then rearranges to an iminium species. Subsequent eliminations lead to the final anilino-nitrile product. rsc.org
Amination of Carbon Centers
C-H Amination Strategies
The direct amination of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis. HOSA has been employed in several strategies to achieve this. Early methods for the direct amination of aromatic rings often provided low yields. sci-hub.se One such approach involved the use of aluminum chloride as a catalyst, while another utilized a homolytic amination process where an amino radical cation was generated with an iron(II) salt. sci-hub.se
More recent advancements have focused on developing regioselective C-H amination strategies, often employing transition metal catalysts. While HOSA is one of several hydroxylamine-derived reagents used in this field, these modern methods represent a significant step towards more efficient and controlled C-H functionalization. researchgate.net
Amination of Sulfur and Phosphorus Centers
HOSA's utility extends to the amination of heteroatoms, with its ability to introduce amino groups onto both sulfur and phosphorus centers being well-documented. unilongmaterial.comntu.ac.uk This reactivity broadens the scope of HOSA as a synthetic tool, enabling the formation of diverse organosulfur and organophosphorus compounds.
Organosulfur compounds are readily aminated by HOSA in generally good yields. sci-hub.sentu.ac.uk The reaction proceeds through an electrophilic attack by HOSA on the sulfur atom. This transformation is applicable to a variety of sulfur-containing functional groups, as detailed in the table below. sci-hub.se The experimental procedures for these reactions are often straightforward. ntu.ac.uk
| Substrate Class | Product Class |
|---|---|
| Thiols | Hydrosulfamines |
| Thioethers | Hydrosulfonium Salts |
| Thioacids | S-Amino Thioacids |
| Thioamides | Aminated Thioamides |
| Dithioacids | Aminated Dithioacids |
| Sulfinates | Sulfonamides |
The amination of phosphorus centers using HOSA is a key method for creating P-N bonds. Specifically, tertiary phosphines, such as triphenylphosphine (B44618), react with HOSA to yield phosphine (B1218219) imides (also known as iminophosphoranes). wikipedia.orgwikipedia.org The reaction proceeds via an intermediate p-aminophosphonium salt, which then converts to the final phosphine imide product. wikipedia.org For example, treating triphenylphosphine with HOSA in methanol (B129727) produces triphenylphosphiminium hydrogen sulfate in good yield. ntu.ac.uk
Elucidation of HOSA's Role as a Redox-Neutral Directing Group
A significant advancement in the application of HOSA is its use as a "redox-neutral directing group" in transition metal catalysis. scilit.com This strategy has been effectively demonstrated in the rhodium(III)-catalyzed one-pot synthesis of isoquinolines from readily available aryl ketones and alkynes. scilit.comhbni.ac.inthieme-connect.com
The mechanism is notable for its efficiency, as it avoids the need for external additives like silver salts, acids, or metal oxidants that are common in similar catalytic cycles. scilit.comhbni.ac.in The key steps are:
In Situ Formation of Directing Group: HOSA first reacts with the aryl ketone to form a ketoxime intermediate.
C-H Activation: This in situ-generated oxime acts as a directing group, guiding the rhodium catalyst to activate a specific C-H bond on the aromatic ring of the ketone. thieme-connect.com
Internal Oxidation: The high-energy N-O bond within the HOSA-derived directing group serves as an internal oxidant. hbni.ac.inthieme-connect.com After the cyclization and annulation with an alkyne, this feature allows for the regeneration of the active Rh(III) catalyst, completing the catalytic cycle without external oxidants. hbni.ac.inthieme-connect.com
This process, where the directing group is formed in situ and also functions as the internal oxidant, represents a highly efficient and atom-economical synthetic strategy. scilit.comhbni.ac.in This methodology has been extended to the synthesis of N-polycyclic aromatic hydrocarbons (N-PAHs) through a cascade of triple C-H bond activations. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Rhodium(III) complex (e.g., Cp*Rh) | hbni.ac.in |
| Role of HOSA | Forms directing group in situ, acts as internal oxidant | scilit.comthieme-connect.com |
| Key Intermediate | Ketoxime formed from aryl ketone and HOSA | thieme-connect.com |
| Advantage | Additive-free (no external oxidant/acid/base required) | scilit.comhbni.ac.in |
| Product | Isoquinolines, N-Polycyclic Aromatic Hydrocarbons | nih.gov |
Mechanistic Pathways in Cyclization Reactions Promoted by HOSA
HOSA is also instrumental in promoting cyclization reactions to form heterocyclic structures, particularly those involving the formation of new nitrogen-nitrogen bonds.
An elegant application of HOSA is in the one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines, a scaffold of significant interest in medicinal chemistry. nih.gov This method provides an efficient alternative to traditional syntheses that often rely on the use of hydrazine derivatives, which can be difficult to handle and require harsh reaction conditions. nih.gov
The key mechanistic step in this synthesis is an N-N bond-forming cyclization that relies on an oxime derived from HOSA. nih.gov The process begins with a nucleophilic substitution on a dichloropyrimidine aldehyde, followed by the addition of HOSA. This forms a substituted oxime product with high E-diastereoselectivity. The subsequent cyclization under biphasic aqueous conditions cleanly forms the pyrazole (B372694) ring of the final pyrazolopyrimidine product, constructing the crucial N-N bond. nih.gov This one-pot, three-step procedure demonstrates HOSA's utility in facilitating complex, multi-bond-forming sequences under mild conditions. nih.gov
Heterocycle Synthesis (e.g., Oxaziridines, Diaziridines, Pyrroles, Isoquinolines)
Hydroxylamine-O-sulfonic acid (HOSA) is a versatile reagent in synthetic chemistry, particularly for the formation of various nitrogen-containing heterocyclic compounds. ntu.ac.uk Its ability to act as either a nucleophile or an electrophile depending on the reaction conditions allows for diverse synthetic pathways. sid.ir Mechanistic studies have shed light on how HOSA facilitates the synthesis of key heterocycles.
Oxaziridines
The synthesis of the oxaziridine (B8769555) ring system can be achieved by reacting HOSA with aliphatic ketones or benzaldehyde (B42025) under basic conditions (e.g., 2N NaOH). ntu.ac.uk For instance, the reaction of 2-butanone (B6335102) with HOSA yields 3-ethyl-3-methyloxaziridine. ntu.ac.uk More recently, a key mechanistic development involves the in situ generation of an oxaziridine from HOSA and a catalytic amount of an electron-deficient ketone. rsc.org This generated oxaziridine then serves as the active aminating agent, transferring an "NH" group to an alkene in a concerted manner, a process mechanistically similar to epoxidation with dioxiranes. rsc.org Chlorine-free solutions of oxaziridines can also be prepared from the reaction of HOSA with ketones like cyclohexanone (B45756) in the presence of sodium hydroxide. nih.gov
Table 1: HOSA in Oxaziridine Synthesis
| Reactants | Conditions | Product | Mechanistic Feature |
|---|---|---|---|
| Aliphatic Ketone/Benzaldehyde + HOSA | 2N NaOH | Oxaziridine | Direct formation of the oxaziridine ring. ntu.ac.uk |
| HOSA + Catalytic Electron-Deficient Ketone + Alkene | - | N-H Aziridine | In situ formation of an oxaziridine which acts as an NH-transfer agent. rsc.org |
| Cyclohexanone + HOSA | Sodium Hydroxide | Oxaziridine | Preparation of chlorine-free oxaziridine solutions. nih.gov |
Diaziridines
The synthesis of diaziridines, three-membered rings containing two nitrogen atoms, is a well-explored area of HOSA chemistry. ntu.ac.ukwikipedia.org The general mechanism involves treating a carbonyl compound (ketone or aldehyde) with HOSA and either ammonia (B1221849) or a primary aliphatic amine. wikipedia.org The reaction proceeds through the formation of an aminal intermediate, which then undergoes intramolecular cyclization to yield the diaziridine ring. wikipedia.org This method has been applied to the synthesis of simple alkyl-substituted diaziridines as well as complex steroidal structures. ntu.ac.uknih.govarkat-usa.org The reaction conditions, particularly the pH, can significantly influence the yield. arkat-usa.org Under basic conditions, the reaction of HOSA with ketones and primary amines readily forms diaziridines. wikipedia.org
A proposed reaction pathway starts with the carbonyl compound reacting with ammonia or a primary amine and an aminating reagent like HOSA. arkat-usa.org For example, aliphatic diaziridines are commonly synthesized from a ketone treated with ammonia to form an imine, which then reacts with HOSA, leading to intramolecular cyclization. nih.gov
Table 2: HOSA in Diaziridine Synthesis
| Reactants | Intermediate | Product | Key Mechanistic Step |
|---|---|---|---|
| Carbonyl Compound + Ammonia/Primary Amine + HOSA | Aminal | Diaziridine | Intramolecular cyclization of the aminal. wikipedia.org |
| Ketone + Ammonia, then HOSA | Imine | Diaziridine | Intramolecular cyclization. nih.gov |
| Aldoxime O-sulfonic acids + Primary Amines | - | 1,3-Dialkyldiaziridines | Interaction in an aqueous or mixed solvent system. arkat-usa.org |
Pyrroles
HOSA is utilized in the synthesis of substituted pyrroles by facilitating the amination of active methylene (B1212753) compounds. ntu.ac.uk This is demonstrated in syntheses starting from β-keto esters and β-diketones. ntu.ac.uk While the specific mechanism is an extension of HOSA's aminating ability, it shares principles with classical pyrrole (B145914) syntheses like the Hantzsch synthesis, which involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone. wikipedia.org In the HOSA-mediated variant, HOSA serves as the nitrogen source for the amination of the dicarbonyl compound, a key step leading to the formation of an enamine or a similar intermediate which then cyclizes to form the pyrrole ring.
Isoquinolines
A novel and mechanistically distinct application of HOSA is in the rhodium(III)-catalyzed synthesis of isoquinolines. researchgate.netscilit.com In this one-pot reaction, an aromatic ketone, an alkyne, and HOSA react in the presence of a Rh(III) catalyst to form highly substituted isoquinolines in excellent yields. scilit.comresearchgate.net
The proposed mechanism is a C-H/N-O annulation process. researchgate.netscilit.com A key feature is the role of HOSA as a redox-neutral directing group. scilit.comresearchgate.nethbni.ac.in The process is initiated by the in situ formation of an O-sulfonyl oxime from the reaction between the aryl ketone and HOSA. This oxime then acts as a bidentate directing group, coordinating to the rhodium catalyst and directing the ortho C–H activation of the aromatic ring. This is followed by alkyne insertion and reductive elimination to construct the isoquinoline (B145761) core. researchgate.netresearchgate.net Uniquely, this method does not require external additives like silver salts, acids, or bases, as the HOSA-derived directing group also functions as an internal oxidant and an acid additive. researchgate.netscilit.comhbni.ac.in
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of HOSA-mediated reactions. These studies provide insights into transition states, reaction intermediates, and the electronic factors governing reactivity.
In the context of amination reactions, computational studies have been crucial. For instance, in the iron-catalyzed aminofunctionalization of olefins using a hydroxylamine-derived N–O reagent, a combination of spectroscopy and high-level quantum chemical calculations was used to characterize the reaction intermediates. nih.gov These studies identified the formation of a high-spin Fe(III)-N-acyloxy intermediate, which undergoes N–O bond homolysis. nih.gov Rather than forming a high-valent Fe(IV)(NH) species, the calculations revealed the generation of a high-spin Fe(III) center strongly antiferromagnetically coupled to an iminyl radical ([Fe(III)(acac)₂-NH·]). nih.gov This computationally-derived structure, featuring a weak and elongated Fe-N bond, helped explain the reagent's propensity for N-transfer reactions. nih.gov
For the metal-free aziridination of unactivated olefins using HOSA, a plausible mechanism supported by computational thinking has been proposed. chemrxiv.org Initially, HOSA is neutralized by a base, forming the this compound anion. This anion then forms a cluster with a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which is stabilized by multiple hydrogen bonds. chemrxiv.org Subsequent hydrogen-bond-assisted N–O bond cleavage forms an electrophilically active intermediate that undergoes a concerted addition with an alkene to furnish the aziridine product. chemrxiv.org
Computational studies also help rationalize observed reactivity patterns. For example, DFT calculations have been used to understand why common electrophilic aminating agents like HOSA are generally ineffective for the direct amination of arylboronic acids without the presence of more electrophilic boron derivatives. nih.gov These theoretical approaches provide a molecular-level understanding that is critical for optimizing reaction conditions and designing new synthetic methodologies based on HOSA.
Iv. Synthetic Applications and Derivatization Strategies
HOSA in the Synthesis of Nitrogen-Containing Heterocycles
HOSA has proven to be an invaluable tool for the construction of a diverse range of nitrogen-containing heterocyclic compounds. sihaulichemicals.co.inntu.ac.uk These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The reagent's ability to participate in cyclization reactions under various conditions makes it a go-to option for synthetic chemists. Notable examples of heterocycles synthesized using HOSA include pyrroles, isothiazoles, benzisoxazoles, and benzodiazepines. ntu.ac.uk For instance, 1,2-Benzisoxazole can be efficiently produced through the nucleophilic attack of HOSA on the carbonyl group of 2-hydroxybenzaldehyde, followed by cyclization. wikipedia.org
The efficiency and atom economy of synthetic transformations are paramount in modern chemistry. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, exemplify this principle. HOSA has been successfully employed in several one-pot procedures for the synthesis of complex heterocyclic systems.
A notable example is the efficient one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines. nih.gov This process begins with a nucleophilic substitution reaction, followed by the addition of Hydroxylamine-O-sulfonic acid. The subsequent cyclization, promoted by a biphasic aqueous solution, leads to the formation of the desired pyrazolopyrimidine ring system in good yield. nih.gov This key step involves the formation of an N-N bond from an oxime derivative of HOSA. nih.gov
| Reactant 1 | Reactant 2 | Reagent | Product | Key Features |
| Substituted pyrimidine | Aniline | This compound | N-aryl[3,4-d]pyrazolopyrimidine | One-pot, mild conditions, good yield |
| 2-Hydroxybenzaldehyde | This compound | 1,2-Benzisoxazole | Efficient cyclization |
This table provides examples of one-pot syntheses of nitrogen-containing heterocycles utilizing this compound.
The development of metal-free synthetic methodologies is a significant goal in green chemistry, as it mitigates concerns about toxic metal residues in final products, particularly in the pharmaceutical industry. HOSA has been instrumental in the development of such metal-free cyclization reactions for the synthesis of nitrogen heterocycles. researchgate.net
These reactions often proceed with excellent stereo- and regioselectivity, highlighting the inherent reactivity of HOSA and its ability to guide the formation of specific isomers. researchgate.net The synthesis of various heterocycles, including triazoles, has been explored under metal-free conditions, although specific examples directly employing HOSA for triazole synthesis from common precursors can be challenging to achieve and may require alternative strategies. chemistryviews.orgnih.gov The versatility of HOSA in these transformations underscores its importance as a reagent for clean and efficient synthesis.
HOSA as a Catalyst and Reagent in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly desirable for their efficiency and ability to rapidly build molecular complexity. HOSA has demonstrated its potential in this area, acting not just as a reagent but also exhibiting catalyst-like behavior by enabling sequential transformations in a one-pot fashion.
A compelling example of this is the rhodium-catalyzed, one-pot synthesis of isoquinolines from aromatic ketones and alkynes. In this reaction, HOSA plays a multifaceted role. It reacts in situ with the ketone to form a directing group, which then facilitates a C-H activation process. Furthermore, HOSA acts as an acid additive and an internal oxidant, obviating the need for external additives that are often required in similar transformations. This novel reactivity of HOSA streamlines the synthesis of valuable isoquinoline (B145761) scaffolds.
Catalytic Activity in Organic Transformations
While primarily known as a reagent, HOSA has also been identified as an effective catalyst. A notable application is its role as a dual-function catalyst in the synthesis of 1,8-dioxo-octahydroxanthenes. This marked the first report of HOSA's catalytic activity, showcasing its efficiency under mild conditions. Furthermore, HOSA is suitable for use as a polymerization catalyst. google.com
Green and Solvent-Free Methodologies
In line with the principles of green chemistry, HOSA has been successfully employed in environmentally benign synthetic procedures. It serves as a highly efficient catalyst for the synthesis of 1,8-dioxo-octahydroxanthenes under mild, solvent-free conditions. This methodology avoids the use of volatile organic solvents, reducing environmental impact. Additionally, HOSA facilitates the conversion of aldehydes to nitriles in acidic water, a green and readily available solvent. researchwithrowan.comresearchgate.net
Advanced Reductions and Oxidations with HOSA
HOSA is a precursor to reactive intermediates used in important reduction and oxidation reactions.
Under basic conditions, this compound serves as a convenient in situ source of diimide (HN=NH), a highly useful reagent for the reduction of multiple bonds. ntu.ac.uksci-hub.se Diimide is a reactive intermediate that stereospecifically reduces symmetrical multiple bonds, such as carbon-carbon double bonds, via a syn-addition of hydrogen. The reaction mechanism is believed to involve a concerted hydrogen transfer from cis-diimide to the substrate. wikipedia.orgyoutube.com The generation of diimide from HOSA provides a metal-free reduction method that is compatible with many functional groups often sensitive to other reductive conditions. ntu.ac.ukwikipedia.org This method is particularly attractive for solid-phase organic synthesis, where traditional heterogeneous catalytic hydrogenation can be inefficient. nih.govnih.gov
HOSA has emerged as a novel reducing agent in the synthesis of metallic nanoparticles. Specifically, it is used for the formation of nearly monodisperse gold nanoparticles (Au NPs) in water at room temperature. ucc.ieresearchgate.net In this method, HOSA reduces a gold precursor, tetrachloroauric acid (HAuCl4), to produce Au NPs with mean diameters of 60, 90, and 150 nm. ucc.ieucc.ie This approach is an extension of previously reported methods and is particularly effective for producing larger nanoparticles (above 40 nm) directly. researchgate.netucc.ie
| Method | Reducing Agent(s) | Temperature | Resulting Au NP Diameter | Reference |
|---|---|---|---|---|
| Turkevich and Frens | Sodium Citrate | High Temperature | 15 nm and 30 nm | ucc.ieresearchgate.net |
| HOSA Method | This compound | Room Temperature | 60 nm, 90 nm, and 150 nm | ucc.ieresearchgate.netucc.ie |
HOSA in the Synthesis of Specific Functional Groups and Building Blocks
HOSA is a key reagent for the direct conversion of common functional groups into valuable nitrogen-containing motifs. wikipedia.org
This compound provides an efficient and direct pathway for the synthesis of nitriles from aldehydes. wikipedia.org The reaction proceeds by treating an aldehyde with HOSA, which serves as the nitrogen source, in acidic water. researchwithrowan.comresearchgate.net This transformation is notable for its mild reaction conditions, high yields, and tolerance of a wide array of functional groups on both aromatic and aliphatic aldehydes. researchwithrowan.comresearchgate.net The process involves the initial reaction of HOSA with the aldehyde to form an oxime-O-sulfonic acid intermediate, which then eliminates sulfuric acid to yield the corresponding nitrile. wikipedia.org
| Aldehyde Substrate | Product | Yield | Reference |
|---|---|---|---|
| Aromatic Aldehydes | Aromatic Nitriles | High | researchwithrowan.comresearchgate.net |
| Aliphatic Aldehydes | Aliphatic Nitriles | High | researchwithrowan.comresearchgate.net |
| Hindered Aldehydes | Corresponding Nitriles | High | researchwithrowan.comresearchgate.net |
| Conjugated Aldehydes | Corresponding Nitriles | High | researchwithrowan.comresearchgate.net |
Ketone to Lactam Transformation
The conversion of cyclic ketones to lactams, a crucial transformation in the synthesis of polymers like nylon, is effectively achieved using this compound via the Beckmann rearrangement. wikipedia.orgnih.gov This reaction is particularly notable for its application with alicyclic ketones. wikipedia.org The process involves the reaction of the ketone with HOSA to form an oxime-O-sulfonic acid intermediate, which then undergoes rearrangement to the corresponding lactam.
Traditionally, the Beckmann rearrangement requires harsh conditions, such as highly acidic media and high temperatures. nih.gov However, recent advancements have introduced milder and more efficient procedures. One significant development is the use of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as a catalyst. nih.govnih.gov This catalytic method allows the direct conversion of ketones to amides under mild conditions, broadening the scope and practicality of the reaction. nih.gov The use of HOSA in these transformations is advantageous as it is a commercially available, water-soluble, and easily handled reagent. nih.gov
Research has demonstrated that various cyclic ketones can be successfully converted to their respective lactams in high yields using HOSA, often in conjunction with a catalyst like Cu(OTf)₂. nih.gov
Table 1: Transformation of Ketones to Lactams using HOSA
| Ketone Substrate | Reagent/Catalyst | Product | Yield (%) |
|---|---|---|---|
| Cyclohexanone (B45756) | HOSA | Caprolactam | High |
| Cyclopentanone | HOSA | Valerolactam | High |
Note: "High" and "Good" yields are reported in the literature without specific percentages in some general descriptions. wikipedia.orgnih.gov
Alpha-Amino Acid Synthesis from Carboxylic Acids
A highly effective application of this compound is in the direct, one-step synthesis of α-amino acids from carboxylic acids. ntu.ac.uk This method provides an elegant and efficient route to these fundamental biological building blocks. The process involves the amination of an α-lithiated carboxylic acid with HOSA. ntu.ac.uksci-hub.se
The reaction is typically carried out by first treating the carboxylic acid with a strong base, such as lithium diisopropylamide (LDA), in a mixed solvent system to generate the α-lithiated intermediate. ntu.ac.uk Subsequent treatment of this intermediate with this compound introduces the amino group at the alpha position, yielding the α-amino acid after workup. ntu.ac.uk This procedure has been shown to be successful for a variety of carboxylic acids, providing the corresponding amino acids in good to excellent yields. ntu.ac.uk
Table 2: Synthesis of α-Amino Acids from Carboxylic Acids
| Carboxylic Acid | Reagents | Product | Yield (%) |
|---|
Data sourced from a study on the synthetic applications of HOSA. ntu.ac.uk
Preparation of Amides and Diazo Compounds
This compound is a key reagent in the synthesis of both amides and diazo compounds from carbonyl precursors.
Amide Preparation: Arylalkyl ketones can be converted to amides through the Beckmann rearrangement using HOSA. wikipedia.org The reaction proceeds through an oxime intermediate, which rearranges to form the corresponding amide. wikipedia.org This method is a direct pathway from ketones to secondary amides and can be facilitated by catalysts like Cu(OTf)₂ under mild conditions, making it compatible with various functional groups. nih.govnih.gov
Diazo Compound Preparation: HOSA is also utilized in the synthesis of diaziridines, which are precursors to diazirines, a class of diazo compounds. This transformation is achieved by reacting aldehydes or ketones with HOSA in the presence of primary amines under basic conditions. wikipedia.org The resulting diaziridines can be readily oxidized to the more stable diazirines. wikipedia.org
Table 3: Preparation of Amides and Diazo Compound Precursors
| Starting Material | Reagents | Product Type | Product Example |
|---|---|---|---|
| Arylalkyl Ketone | HOSA | Amide | N-Aryl or N-Alkyl Amide |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | H₃NO₄S |
| Ketone | R₂C=O |
| Lactam | Cyclic Amide |
| Carboxylic Acid | RCOOH |
| Alpha-Amino Acid | RCH(NH₂)COOH |
| Amide | RCONR'R'' |
| Diazo Compound | R₂C=N₂ |
| Cyclohexanone | C₆H₁₀O |
| Caprolactam | (CH₂)₅C(O)NH |
| Cyclopentanone | C₅H₈O |
| Valerolactam | (CH₂)₄C(O)NH |
| Estrone 3-methyl ether | C₁₉H₂₄O₂ |
| Copper(II) trifluoromethanesulfonate | Cu(CF₃SO₃)₂ |
| Lithium diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi |
| Phenylacetic acid | C₈H₈O₂ |
| Phenylglycine | C₈H₉NO₂ |
| Diaziridine | Cyclic C-N-N |
V. Analytical and Characterization Techniques for Hosa and Its Derivatives
Spectroscopic Methods in Reaction Monitoring and Product Characterizationbibliomed.orgorgsyn.org
Spectroscopic techniques are powerful tools for gaining insights into the chemical structure of molecules and for monitoring the changes that occur during a chemical reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for the structural elucidation of organic compounds, including derivatives of HOSA. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of the atoms in a molecule.
In the context of HOSA chemistry, NMR is used to confirm the formation of desired products. For instance, in the synthesis of N-aminotetrazoles from the reaction of tetrazoles with HOSA, ¹H-NMR is used to identify the resulting isomers (1-aminotetrazole and 2-aminotetrazole) and determine their relative ratios. cdnsciencepub.com The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of the protons and carbons, allowing for the assignment of specific signals to different parts of the molecule. bibliomed.orgcdnsciencepub.comdut.ac.zanih.gov For example, in the characterization of hexahydro-2-(1h)-azocinone, the product of the reaction between cycloheptanone (B156872) and HOSA, the ¹H-NMR spectrum shows distinct signals for the different methylene (B1212753) (CH₂) and amine (NH) protons. orgsyn.org Similarly, ¹³C-NMR provides information on the carbon skeleton of the molecule. bibliomed.orgcdnsciencepub.comdut.ac.zasid.ir
A representative table of ¹H-NMR and ¹³C-NMR data for a synthesized benzimidazole (B57391) derivative is shown below:
| Compound | ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) |
| (2-(5-bromo-2-hydroxyphenyl)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone | 3.09-3.41 (C-H aromatic), 1.65 (C=N) | 196.29 (C=O), 165.64 (C of Benzimidazole), 157.47 (C of azomethine), 137.45-102.65 (aromatic C=C) |
This table is based on data for a representative benzimidazole derivative and illustrates the type of information obtained from NMR spectroscopy. bibliomed.org
UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. It is particularly useful for monitoring the kinetics of a reaction and for characterizing compounds that contain chromophores (light-absorbing groups). ntnu.nothermofisher.comspectroscopyonline.commdpi.com
In the study of HOSA reactions, UV-Vis spectroscopy can be used to follow the consumption of a reactant or the formation of a product over time, provided that these species absorb light in the UV-Vis region. For example, the reaction of HOSA with a colored organic compound can be monitored by observing the change in the absorbance at the wavelength of maximum absorption (λmax) of the colored compound. spectroscopyonline.comyoutube.com This allows for the determination of the reaction rate and order. thermofisher.comsapub.org
Furthermore, UV-Vis spectroscopy is a key technique for characterizing the formation and stability of nanoparticles, such as gold nanoparticles (Au NPs), synthesized using HOSA as a reducing agent. researchgate.netucc.ietechconnect.orgresearchgate.net The surface plasmon resonance of the Au NPs gives rise to a characteristic absorption band in the visible region, and the position and shape of this band are sensitive to the size and shape of the nanoparticles. researchgate.netresearchgate.net
A summary of the application of UV-Vis spectroscopy in the synthesis of Au NPs using HOSA is presented below:
| Nanoparticle Size | Reducing Agent | Observation |
| ~60 nm, ~90 nm, ~150 nm | Hydroxylamine-O-sulfonic acid | Formation of nearly monodisperse Au NPs confirmed by a characteristic surface plasmon resonance peak in the UV-Vis spectrum. researchgate.netresearchgate.net |
| ~15 nm, ~30 nm | Sodium Citrate (for comparison) | Synthesis via the Turkevich and Frens method. techconnect.org |
Chromatographic Separations and Purity Assessmentoregonstate.edu
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The purity of HOSA and its derivatives can be assessed using various chromatographic methods, such as thin-layer chromatography (TLC) and column chromatography. researchgate.netnih.govnih.gov
TLC is a simple and rapid technique used to monitor the progress of a reaction by observing the appearance of product spots and the disappearance of reactant spots on a TLC plate. rsc.org It can also be used for a preliminary assessment of product purity. sid.ir For more rigorous purification and separation of isomers, column chromatography is often employed. cdnsciencepub.com In some cases, high-performance liquid chromatography (HPLC) is used for the quantitative analysis of HOSA derivatives and to determine the purity of samples. researchgate.netnacalai.com For instance, the separation of isomers of canthaxanthin (B1668269) has been successfully achieved using HPLC. researchgate.net The choice of the chromatographic technique and the specific conditions (e.g., solvent system, stationary phase) depends on the properties of the compounds being analyzed. rsc.org
Titration Methods for Quantitative Analysis of HOSA Puritywikipedia.orgtcichemicals.com
Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For HOSA, iodometric titration is a well-established and commonly used method to determine its purity. oregonstate.eduwikipedia.orgorgsyn.orgsci-hub.seatamanchemicals.comorgsyn.org
The principle of iodometric titration of HOSA involves its reaction with an excess of potassium iodide in an acidic solution. oregonstate.eduorgsyn.org The HOSA oxidizes the iodide ions to iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) using a suitable indicator, such as starch, to detect the endpoint. The purity of the HOSA sample can be calculated from the amount of sodium thiosulfate solution required to reach the endpoint. orgsyn.org It is noted that the reaction is faster in an acidic medium. oregonstate.edu This method is reliable and has been used to check the purity of commercially available HOSA, which can sometimes be low. orgsyn.orgorgsyn.org Acidimetric titration has also been mentioned as a method for determining HOSA content. google.com
The following table outlines the key steps in the iodometric titration of HOSA:
| Step | Procedure | Purpose |
| 1 | A weighed sample of HOSA is dissolved in water. | To prepare the analyte solution. orgsyn.org |
| 2 | An acidic solution (e.g., sulfuric acid) and excess potassium iodide solution are added. | To facilitate the reaction between HOSA and iodide ions to produce iodine. oregonstate.eduorgsyn.org |
| 3 | The liberated iodine is titrated with a standard sodium thiosulfate solution. | To determine the amount of iodine produced, which is stoichiometrically related to the amount of HOSA. orgsyn.org |
| 4 | The purity of HOSA is calculated based on the titration results. | To provide a quantitative measure of the HOSA content in the sample. orgsyn.org |
Microscopic Techniques for Nanomaterial Characterization (e.g., TEM for Au NPs)bibliomed.orgosti.gov
Microscopic techniques are essential for visualizing the morphology, size, and structure of materials at the micro- and nanoscale. mdpi.comresearchgate.netresearchgate.net When HOSA is used in the synthesis of nanomaterials, such as gold nanoparticles (Au NPs), transmission electron microscopy (TEM) is a critical characterization tool. researchgate.netucc.ietechconnect.orgresearchgate.netnumberanalytics.com
TEM provides high-resolution images of the nanoparticles, allowing for the direct measurement of their size, shape, and size distribution. researchgate.netresearchgate.net In the synthesis of Au NPs using HOSA as a reducing agent, TEM has been used to confirm the formation of nearly monodisperse nanoparticles with diameters in the range of 60 to 150 nm. researchgate.netucc.ietechconnect.orgresearchgate.net The images obtained from TEM are often used to generate histograms that show the distribution of nanoparticle diameters, providing a comprehensive view of the sample's polydispersity. researchgate.net Other microscopic techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) are also widely used for nanomaterial characterization. mdpi.comresearchgate.net
Vi. Advanced Theoretical and Computational Studies
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become an essential method for investigating the mechanisms of reactions involving HOSA and its derivatives. By calculating the electronic structure and energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction pathway.
One area of focus has been the study of reactions with heteroaromatic hydroxylamine-O-sulfonates, which are readily synthesized from chloroazines and HOSA. researchgate.net For instance, the mechanism of the tandem nucleophilic addition–electrophilic 5-endo-trig cyclization of these derivatives has been investigated using the long-range corrected hybrid density functional ωB97X-D with the 6-31+G* basis set, incorporating the SM8 solvent model to simulate conditions in a DMF solution. researchgate.net Such studies help to understand the feasibility of different cyclization pathways and the electronic factors governing the reaction.
DFT calculations are also employed to understand the structural properties of HOSA derivatives. The B3LYP density functional method, paired with the 6-31+G* basis set, has been used to model tautomeric equilibria, such as those between hydroxylamine (B1172632) and oxime forms in HOSA-derived heterocyclic systems. researchgate.net These calculations can reveal the relative stability of different tautomers and analyze electronic properties like natural charges and the distribution of the Highest Occupied Molecular Orbital (HOMO), providing insight into the molecule's reactivity. researchgate.net
| Computational Method | Basis Set | Solvation Model | Application | Reference |
|---|---|---|---|---|
| ωB97X-D | 6-31+G | SM8 (DMF) | Mechanism of 5-endo-trig cyclization of HOSA derivatives | researchgate.net |
| B3LYP | 6-31+G | Not Specified | Modeling tautomeric structures and electronic properties of HOSA derivatives | researchgate.net |
Molecular Modeling of HOSA Interactions with Substrates and Catalysts
Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact. For Hydroxylamine-O-sulfonic acid, these methods are crucial for understanding its binding modes with various substrates and the role of catalysts in mediating its reactions.
While specific molecular dynamics studies on HOSA itself are not extensively documented in readily available literature, the principles of these simulations are broadly applicable. Techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in fields like drug metabolism and materials science for predicting how a ligand binds to a receptor or a molecule interacts with a surface. nih.govuef.fi
In the context of HOSA chemistry, these modeling techniques can be applied to study enzyme-catalyzed reactions or transition-metal-catalyzed processes. For example, in the rhodium-catalyzed aziridination of olefins, HOSA serves as the nitrogen source for a proposed rhodium-nitrenoid intermediate. nih.govresearchgate.net Molecular modeling could be used to simulate the approach of this reactive intermediate to the olefin. Such simulations would help visualize the preferred orientation of the substrate relative to the catalyst's active site, explaining how the catalyst controls the reaction's outcome. The calculations would involve assessing non-covalent interactions, steric hindrance, and electronic complementarity between the nitrenoid and the olefin substrate to determine the most favorable binding and reaction geometry.
Prediction of Stereoselectivity and Regioselectivity in HOSA-Mediated Reactions
A significant advantage of computational chemistry is its ability to predict the outcome of reactions where multiple products are possible. For HOSA-mediated reactions, this includes predicting stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site of a molecule). HOSA is known to participate in reactions that proceed with excellent stereoselectivity and regioselectivity. researchgate.net
The prediction of these selectivities relies on calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy barrier is predicted to be the major product, in accordance with transition state theory.
Regioselectivity: HOSA's reactions often exhibit clear regioselectivity.
N-amination of Heterocycles: The N-amination of 1H-benzotriazole with HOSA results in a mixture of products, with 1-aminobenzotriazole (B112013) being the major product and 2-aminobenzotriazole (B159556) as the minor one. wikipedia.org DFT calculations of the transition state energies for the attack at the N1 versus the N2 position could rationalize this observed preference.
Aziridination of Dienes: In the rhodium-catalyzed aziridination of substrates containing more than one carbon-carbon double bond, the reaction occurs preferentially at the more electron-rich double bond. wiley-vch.de This selectivity can be predicted computationally by modeling the reaction of the electrophilic aminating agent with each double bond and comparing the activation barriers.
Aryne Amination: In copper-catalyzed reactions involving the amination of aryne intermediates, HOSA-derived reagents can provide aryl amines with excellent regioselectivity, yielding a 1,2-bis substitution pattern. wiley-vch.de
| Substrate | Reaction Type | Major Product | Minor Product | Reference |
|---|---|---|---|---|
| 1H-Benzotriazole | N-amination | 1-Aminobenzotriazole | 2-Aminobenzotriazole | wikipedia.org |
| Asymmetric Diene | Aziridination | Aziridination at the more electron-rich C=C bond | Aziridination at the less electron-rich C=C bond | wiley-vch.de |
Stereoselectivity: Many HOSA reactions are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. The Rh(II)-catalyzed aziridination of unactivated olefins is a prime example, proceeding with high stereospecificity. nih.govwiley-vch.denih.gov For instance, a cis-olefin will yield a cis-aziridine. Computational modeling can confirm this observation by demonstrating that the transition state for the formation of the cis-product from the cis-reactant is significantly lower in energy than the transition state leading to the trans-product.
Vii. Emerging Research Frontiers and Future Directions
HOSA in Supramolecular Chemistry and Self-Assembly
The ability of Hydroxylamine-O-sulfonic acid to participate in hydrogen bonding has led to investigations into its role in supramolecular chemistry. Research has explored the existence of dimeric forms of HOSA, which are crucial for understanding its self-assembly behavior. dntb.gov.uaresearchgate.net Studies combining experimental techniques like Raman and temperature-dependent IR spectroscopy with theoretical calculations have provided insights into the vibrational analyses of the HOSA molecule. researchgate.net These investigations have suggested the presence of different dimeric configurations, highlighting the compound's capacity to form ordered structures through non-covalent interactions. dntb.gov.uaresearchgate.net This fundamental understanding of HOSA's self-assembly opens avenues for its use in designing complex, functional supramolecular architectures.
Integration of HOSA in Flow Chemistry and Continuous Synthesis
The integration of HOSA into flow chemistry and continuous synthesis processes is a promising area of research aimed at improving reaction efficiency and safety. Flow chemistry offers enhanced heat and mass transfer compared to traditional batch reactors, which is particularly advantageous for reactions involving energetic or unstable intermediates. acs.org For instance, HOSA has been used as a safer alternative to other reagents in certain transformations, and its application in continuous flow systems can further mitigate potential hazards. acs.org Research has demonstrated the successful use of flow conditions to improve the practicality and scope of reactions where HOSA is a key component. acs.org The ability to perform reactions at higher concentrations and temperatures with shorter residence times in flow reactors showcases the potential for scalable and more efficient chemical production utilizing HOSA. acs.org
Development of Chiral HOSA Derivatives for Asymmetric Synthesis
In the realm of asymmetric synthesis, the development of chiral derivatives of HOSA or its use in stereoselective transformations is an active area of investigation. Asymmetric synthesis is critical for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. While direct chiral derivatives of HOSA are not yet widely reported, HOSA itself is employed as a key nitrogen source in organocatalytic methods to create chiral molecules. For example, it has been used in the aziridination of carbon-carbon double bonds to produce chiral aziridine-containing products with good yields and enantiomeric excess. mdpi.com This methodology provides access to unprotected aziridines with a selectivity that is otherwise difficult to achieve. mdpi.com The development of new chiral catalysts that can effectively utilize HOSA for asymmetric transformations continues to be a significant goal.
HOSA in Biomolecule Functionalization and Bioconjugation
This compound is emerging as a valuable tool in the functionalization of biomolecules and in bioconjugation techniques. Its reactivity allows for the introduction of amine groups onto various substrates, a common strategy in modifying biological molecules. researchgate.net One notable application is in the synthesis of gold nanoparticles (AuNPs) and their subsequent bioconjugation. HOSA has been successfully used as a reducing agent for the synthesis of AuNPs of specific sizes. ucc.ieresearchgate.nettechconnect.org These nanoparticles can then be functionalized with biomolecules like proteins, making them suitable for applications in drug delivery and cell targeting. ucc.ie The ability of HOSA to facilitate these processes under mild, metal-free, and biomolecule-compatible conditions highlights its potential in creating sophisticated bioconjugates for biomedical research. researchgate.net
Exploration of HOSA in Materials Science Applications Beyond Nanoparticles
Beyond its use in nanoparticle synthesis, HOSA is being explored for broader applications in materials science. Its ability to act as a precursor or modifying agent is being investigated for the creation of new materials with tailored properties. For example, the fundamental understanding of HOSA's self-assembly through hydrogen bonding could be applied to the design of novel crystalline materials or polymers. dntb.gov.ua The interaction of HOSA with various metal species and supports is also a relevant area of study, as these interactions can influence the catalytic and electronic properties of materials. acs.org As research continues, it is anticipated that HOSA will find applications in the development of a wider range of functional materials.
Sustainable and Economical Applications of HOSA in Chemical Manufacturing
The pursuit of sustainable and economical chemical processes is a major driver in modern chemical research and industry. This compound offers several advantages in this context. It is a stable and easily handled crystalline solid that can be prepared inexpensively on a large scale. acs.org Its use as a reagent can often replace more hazardous or less stable alternatives, contributing to safer manufacturing processes. acs.org Furthermore, the development of catalytic systems that utilize HOSA efficiently can lead to more atom-economical and environmentally benign syntheses. researchgate.net For instance, zinc(II)-catalyzed reactions using HOSA in water have been developed, showcasing an environmentally friendly and operationally simple method for producing valuable chemical compounds. researchgate.net The ongoing development of processes that can be carried out in inert organic diluents at moderate temperatures further underscores the potential for cost-effective and sustainable manufacturing using HOSA. google.com
Q & A
Q. What are the standard laboratory protocols for synthesizing Hydroxylamine-O-sulfonic acid (HOSA)?
HOSA is synthesized by reacting bis(hydroxylamine) sulfate with 30% fuming sulfuric acid under controlled conditions. The procedure involves:
- Adding finely powdered bis(hydroxylamine) sulfate incrementally to chilled fuming sulfuric acid to manage exothermic reactions (temperature peaks at ~100°C).
- Stirring the mixture for 1 hour post-addition, followed by cooling to 0°C.
- Precipitating the product using ice-cold anhydrous ether, followed by multiple ether washes to remove residual sulfuric acid.
- Drying under vacuum (yields 98–99%) and storing in a desiccator with concentrated sulfuric acid . Key properties: Melting point 210°C (decomposition), solubility in water/methanol, and hygroscopicity necessitate strict moisture control during synthesis .
Q. How do the physical properties of HOSA influence its application in aqueous reactions?
HOSA’s solubility profile (675 g/L in water) and instability above 25°C dictate reaction design:
- Reactions in water or methanol require temperature control (<25°C) to minimize decomposition into sulfates and nitrogen oxides .
- Its hygroscopic nature mandates anhydrous conditions for reactions in organic solvents (e.g., ether or THF). Pre-drying solvents and using inert atmospheres are critical .
Q. What safety measures are essential when handling HOSA in the laboratory?
- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), face shields, and P3 respirators to prevent inhalation of corrosive dust .
- Storage: Sealed containers in cool (2–8°C), dry environments; incompatible with strong oxidizers (e.g., peroxides) and bases .
- Spill Management: Collect using non-sparking tools, avoid water (to prevent exothermic decomposition), and neutralize residues with dilute sodium bicarbonate .
Advanced Research Questions
Q. How can HOSA act as a redox-neutral directing group in Rh(III)-catalyzed C–H activation?
In the one-pot synthesis of isoquinolines from aryl ketones:
- HOSA reacts in situ with ketones to form an imine directing group, enabling Rh(III)-catalyzed C–H activation with alkynes.
- The N–O bond in HOSA serves as an internal oxidant, regenerating the Rh catalyst without external additives (e.g., Ag salts).
- Yields exceed 80% under mild conditions (80°C, 12–16 hours) in ethanol/water .
Q. What strategies optimize regioselectivity in HOSA-mediated amination of tetrazoles?
- Solvent Effects: Acetonitrile or nitromethane enhances yields (~60%) by stabilizing reactive intermediates, unlike protic solvents that promote hydrolysis .
- Temperature Control: Reactions at 0–5°C reduce side reactions (e.g., tetrazole ring-opening) .
- Stoichiometry: A 1.5:1 molar ratio of HOSA to tetrazole minimizes over-amination .
Q. How can contradictory data on HOSA’s stability be reconciled for reaction scalability?
Discrepancies in decomposition rates arise from:
- Purity: Commercial HOSA (97–99%) may contain residual sulfuric acid, accelerating decomposition. Recrystallization from methanol/ether improves stability .
- Solvent Systems: Aqueous solutions decompose faster (t½ ~4 hours at 25°C) versus anhydrous methanol (t½ >24 hours) .
- Catalytic Traces: Metal impurities (e.g., Fe³⁺) catalyze decomposition; chelating agents (EDTA) extend shelf life .
Q. What mechanistic insights explain HOSA’s role in lactam synthesis from cyclic ketones?
- HOSA reacts with ketones in formic acid to form intermediate hydroxylamine derivatives.
- Acid-catalyzed Beckmann rearrangement yields lactams via intramolecular cyclization.
- Key parameters: Formic acid concentration (>85%) and reaction time (48–72 hours) to achieve >70% yields .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
